Methyl(3-methylphenyl)carbamyl chloride
Overview
Description
Methyl(3-methylphenyl)carbamyl chloride, also known as N-methyl-N-(3-methylphenyl)carbamoyl chloride, is an organic compound with the molecular formula C9H10ClNO. It is a derivative of carbamoyl chloride and is characterized by the presence of a methyl group attached to the nitrogen atom and a 3-methylphenyl group attached to the carbamoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(3-methylphenyl)carbamyl chloride can be synthesized through the reaction of 3-methylphenyl isocyanate with methyl chloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group. The reaction can be represented as follows:
3-Methylphenyl isocyanate+Methyl chloride→Methyl(3-methylphenyl)carbamyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(3-methylphenyl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carbamic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include N-methyl-N-(3-methylphenyl)carbamates, thiocarbamates, and ureas.
Hydrolysis: The major product is N-methyl-N-(3-methylphenyl)carbamic acid.
Reduction: The major product is N-methyl-3-methylaniline.
Scientific Research Applications
Methyl(3-methylphenyl)carbamyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of methyl(3-methylphenyl)carbamyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloride group is a good leaving group, allowing the compound to react with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it useful in the modification of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylcarbamoyl chloride
- N-methyl-N-(4-methylphenyl)carbamoyl chloride
- N-methyl-N-(2-methylphenyl)carbamoyl chloride
Uniqueness
Methyl(3-methylphenyl)carbamyl chloride is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specialized organic compounds.
Properties
IUPAC Name |
N-methyl-N-(3-methylphenyl)carbamoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7-4-3-5-8(6-7)11(2)9(10)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPOBUQPMRENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716937 | |
Record name | Methyl(3-methylphenyl)carbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70067-80-0 | |
Record name | N-Methyl-N-(3-methylphenyl)carbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70067-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl(3-methylphenyl)carbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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